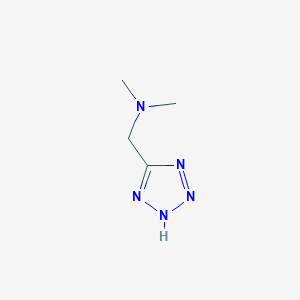

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBNCFGBAKTASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine is a fascinating molecule that sits at the intersection of heterocyclic chemistry and medicinal research. As a substituted tetrazole, it belongs to a class of compounds renowned for their bioisosteric relationship with carboxylic acids, a property that has cemented their importance in drug design.[1] This guide aims to provide a comprehensive technical overview of its chemical properties, structure, and plausible synthetic routes, offering valuable insights for professionals engaged in the fields of chemical synthesis and drug discovery. While specific experimental data for this exact molecule remains elusive in publicly available literature, this document synthesizes established principles of tetrazole chemistry to present a robust theoretical and practical framework.

Molecular Structure and Chemical Identity

This compound is characterized by a central tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. This core is substituted at the 5-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂).

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 116833-33-1[2][3] |

| Molecular Formula | C₄H₉N₅ |

| Molecular Weight | 127.15 g/mol |

The structure of this compound can be visualized as follows:

Caption: 2D structure of this compound.

The tetrazole ring exhibits tautomerism, with the proton potentially residing on different nitrogen atoms. The 1H- and 2H-tautomers are the most common.[1] The electronic properties of the ring and the nature of the substituent at the 5-position influence the tautomeric equilibrium.

Postulated Physicochemical Properties

| Property | Postulated Value/Characteristic | Rationale |

| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Tetrazole derivatives often exhibit strong intermolecular hydrogen bonding and dipole-dipole interactions, leading to higher melting points. |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | The presence of the polar tetrazole ring and the amine functionality suggests strong intermolecular forces. |

| Solubility | Likely soluble in polar protic solvents like water and alcohols, and polar aprotic solvents like DMSO and DMF. | The polar nature of the tetrazole ring and the dimethylaminomethyl group would favor solubility in polar solvents. |

| pKa | The tetrazole ring proton is expected to have a pKa around 4.5-5.5, similar to a carboxylic acid. The dimethylamino group will have a higher pKa, typical for tertiary amines. | The tetrazole ring is known to be a bioisostere of the carboxylic acid group.[1] |

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected key features in its spectra:

-

¹H NMR:

-

A singlet for the two methyl groups (-N(CH₃)₂) in the region of 2.2-2.8 ppm.

-

A singlet for the methylene protons (-CH₂-) adjacent to the tetrazole ring and the dimethylamino group, likely in the range of 3.5-4.5 ppm.

-

A broad singlet for the N-H proton of the tetrazole ring, which may be solvent-dependent and could appear downfield (>10 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbons (-N(CH₃)₂) around 35-45 ppm.

-

A signal for the methylene carbon (-CH₂-) in the range of 45-55 ppm.

-

A signal for the carbon atom of the tetrazole ring (C5) appearing downfield, typically in the region of 150-165 ppm.

-

-

FT-IR:

-

A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.

-

C-H stretching vibrations for the methyl and methylene groups around 2800-3000 cm⁻¹.

-

N-N and C=N stretching vibrations within the tetrazole ring, typically observed in the 1400-1600 cm⁻¹ region.

-

C-N stretching vibrations for the dimethylamino group around 1000-1200 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 127.15.

-

Common fragmentation patterns would likely involve the loss of the dimethylaminomethyl side chain or fragmentation of the tetrazole ring.

-

Synthetic Strategies: A Practical Approach

The synthesis of this compound can be approached through several established methods for the formation of 5-substituted-1H-tetrazoles. The most prominent and versatile method is the [2+3] cycloaddition reaction between a nitrile and an azide.[4]

Primary Synthetic Route: [2+3] Cycloaddition

This is the most direct and widely employed method for constructing the tetrazole ring.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Objective: To synthesize this compound from 2-(dimethylamino)acetonitrile and sodium azide.

Materials:

-

2-(Dimethylamino)acetonitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂) or Ammonium Chloride (NH₄Cl) as a catalyst

-

Dimethylformamide (DMF) or water as solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(dimethylamino)acetonitrile (1.0 eq.) in DMF or water.

-

Addition of Reagents: Add sodium azide (1.5-2.0 eq.) and the Lewis acid catalyst (e.g., ZnCl₂ or NH₄Cl, 1.0-1.5 eq.) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute HCl to pH 2-3 to protonate the product and neutralize any unreacted azide (forms volatile and highly toxic hydrazoic acid, HN₃ - perform in a fume hood).

-

Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

-

Carefully basify the aqueous layer with a cold solution of NaOH to pH 9-10 to deprotonate the product.

-

-

Extraction and Purification:

-

Extract the product from the basic aqueous layer with several portions of ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Causality Behind Experimental Choices:

-

Solvent: DMF is a common polar aprotic solvent for this reaction, effectively dissolving the reactants. Water can also be used as a greener alternative, often in the presence of a zinc catalyst.[4]

-

Catalyst: Lewis acids like ZnCl₂ or protic acids generated in situ from NH₄Cl activate the nitrile group towards nucleophilic attack by the azide ion, accelerating the reaction.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the cycloaddition reaction.

-

Acidification and Basification: The pH adjustments during the work-up are crucial for separating the product from impurities and unreacted starting materials based on their acidic/basic properties.

Alternative Synthetic Route: Alkylation of 5-(Aminomethyl)-1H-tetrazole

An alternative approach involves the methylation of 5-(aminomethyl)-1H-tetrazole.

Caption: Alternative synthetic route via N-alkylation.

This method, however, presents challenges in controlling the regioselectivity of methylation on both the exocyclic amine and the tetrazole ring nitrogens, potentially leading to a mixture of products.

Potential Applications in Drug Development

Tetrazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The tetrazole ring is often used as a bioisosteric replacement for the carboxylic acid group in drug candidates, which can improve metabolic stability and pharmacokinetic properties.[1]

While the specific biological activity of this compound is not well-documented, its structural motifs suggest potential interactions with various biological targets. The dimethylamino group is a common feature in many pharmacologically active compounds. Further research is warranted to explore its potential as an antibacterial, antifungal, anticancer, or anti-inflammatory agent.

Safety and Handling

General Precautions:

-

Toxicity: this compound should be handled with care, assuming it may be toxic. Avoid inhalation, ingestion, and skin contact.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[5][6]

-

Ventilation: Work in a well-ventilated fume hood to minimize exposure to vapors or dust.[6]

-

Explosion Hazard: Tetrazole compounds can be energetic and may decompose explosively upon heating.[1] Avoid excessive heating and handle with caution.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

Disposal:

-

Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a molecule with significant potential, stemming from the established importance of the tetrazole scaffold in medicinal chemistry. This guide has provided a theoretical framework for its chemical properties, structure, and synthesis, based on established chemical principles. The proposed synthetic protocol via [2+3] cycloaddition offers a viable route for its preparation.

Future research should focus on the experimental validation of the predicted physicochemical and spectral properties. A thorough investigation into its pharmacological profile is crucial to uncover any potential therapeutic applications. Elucidating its mechanism of action and conducting comprehensive toxicological studies will be essential for any future development as a drug candidate.

References

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SAJChem. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]

-

The Discovery of N -((2 H -Tetrazol-5-yl)methyl)-4-(( R )-1-((5 r ,8 R )-8-( tert -butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en- - ResearchGate. ResearchGate. [Link]

-

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide - ChemBK. ChemBK. [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - PubMed Central. National Institutes of Health. [Link]

-

Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99% - Cole-Parmer. Cole-Parmer. [Link]

-

Tetrazolylglycine - Wikipedia. Wikipedia. [Link]

-

1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations - PubMed. National Institutes of Health. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. National Institutes of Health. [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. Semantic Scholar. [Link]

-

N-(5-Amino-1H-tetrazol-1-yl)formamide - PMC. National Institutes of Health. [Link]

-

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene) bis(1H-tetrazole) and their salts: A family of highly useful new tetrazoles and energetic materials - ResearchGate. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data Analysis of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine (¹H & ¹³C NMR)

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. Designed for researchers and professionals in drug development, this document delves into the causal factors behind chemical shifts, multiplicities, and peak assignments. By integrating foundational NMR principles with field-proven insights into tetrazole chemistry, this guide serves as an authoritative resource for the structural elucidation of this important heterocyclic building block. Methodologies for sample preparation and data acquisition are detailed, ensuring replicable and trustworthy results.

Introduction: The Significance of this compound

This compound belongs to the tetrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry. The tetrazole ring is recognized as a metabolically stable bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) but with enhanced lipophilicity, a crucial property for drug design.[1][2] Accurate structural characterization is paramount for its application as a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structural determination of such molecules.[1] This guide provides an expert interpretation of the ¹H and ¹³C NMR data, grounding the analysis in the fundamental electronic and structural properties of the molecule.

Molecular Structure and Spectroscopic Correlation

To facilitate a clear discussion of the NMR data, the molecular structure of this compound is presented below with a standardized numbering scheme. This numbering will be used for all spectral assignments.

Caption: Numbering scheme for this compound.

A key structural feature of 5-substituted-1H-tetrazoles is the existence of tautomers.[1][3] The proton on the tetrazole ring can reside on different nitrogen atoms, though the 1H-tautomer is often predominant. This equilibrium can be influenced by factors such as solvent and temperature, potentially affecting the NMR spectrum.[3][4]

¹H NMR Spectral Analysis: A Proton-by-Proton Investigation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The expected signals are analyzed below, with typical chemical shift values presented for a spectrum recorded in DMSO-d₆.

Peak Assignments and Mechanistic Rationale

-

N1-H (Tetrazole NH): The proton attached to the tetrazole ring nitrogen is acidic. Its signal is typically observed as a broad singlet in the downfield region (δ 14.0 - 16.0 ppm). This significant deshielding is due to the aromatic character of the tetrazole ring and the proton's involvement in intermolecular hydrogen bonding, particularly in polar aprotic solvents like DMSO. Its broadness arises from quadrupolar relaxation of the adjacent nitrogen atoms and chemical exchange with trace amounts of water in the solvent.

-

C6-H₂ (Methylene Protons): The two protons on the methylene bridge (C6) are chemically equivalent and thus appear as a sharp singlet. This group is positioned between two electron-withdrawing moieties: the C5 carbon of the aromatic tetrazole ring and the N7 nitrogen of the dimethylamino group. This dual influence deshields the protons, causing them to resonate at approximately δ 4.0 - 4.5 ppm.

-

N7-(CH₃)₂ (Dimethylamino Protons): The six protons of the two methyl groups (C8, C9) are equivalent due to free rotation around the C6-N7 and N7-C8/C9 bonds. This results in a single, sharp singlet with an integration value of 6H. Their signal typically appears in the δ 2.2 - 2.5 ppm range, which is characteristic of N-alkyl protons.

Data Summary Table: ¹H NMR

| Assigned Protons | Label | Typical Chemical Shift (δ, ppm) (in DMSO-d₆) | Multiplicity | Integration |

| Tetrazole N-H | N1-H | ~15.5 | Broad Singlet | 1H |

| Methylene | C6-H₂ | ~4.2 | Singlet | 2H |

| Dimethylamino | C8/C9-H₃ | ~2.3 | Singlet | 6H |

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals a single peak for each unique carbon atom in the molecule, providing direct insight into the carbon framework.

Peak Assignments and Mechanistic Rationale

-

C5 (Tetrazole Carbon): This quaternary carbon is part of an electron-deficient aromatic system and is bonded to three heteroatoms (two ring nitrogens and the exocyclic C6). This environment causes extreme deshielding, pushing its resonance far downfield. For 5-substituted 1H-tetrazoles, this signal is characteristically found in the δ 155 - 160 ppm range.[1][3]

-

C6 (Methylene Carbon): The methylene carbon is attached to the tetrazole ring at C5 and the dimethylamino nitrogen (N7). The electronegativity of these adjacent groups shifts its signal to the δ 45 - 55 ppm region.

-

C8/C9 (Dimethylamino Carbons): The two methyl carbons are equivalent and appear as a single signal. Their chemical shift is characteristic of aliphatic carbons attached to a nitrogen atom, typically falling in the δ 40 - 45 ppm range.

Data Summary Table: ¹³C NMR

| Assigned Carbon | Label | Typical Chemical Shift (δ, ppm) (in DMSO-d₆) |

| Tetrazole Carbon | C5 | ~157 |

| Methylene Carbon | C6 | ~50 |

| Dimethylamino Carbons | C8/C9 | ~42 |

Experimental Protocol and Workflow

Adherence to a standardized experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound.

-

Transfer the sample into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to act as a hydrogen bond acceptor allows for the clear observation of the exchangeable N1-H proton.[4][5]

-

Add a small drop of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]

-

Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.

-

-

Instrument Setup & Data Acquisition:

-

The experiments should be performed on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set the spectral width to cover a range of -2 to 18 ppm.

-

Employ 16-32 scans with a relaxation delay of 2 seconds to ensure adequate signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Accumulate 1024-2048 scans to achieve sufficient sensitivity for the low-natural-abundance ¹³C nucleus.[7]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra manually.

-

Perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Workflow Diagram: From Sample to Structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unequivocal confirmation of the structure of this compound. The distinct chemical shifts and multiplicities of the tetrazole N-H, methylene, and dimethylamino groups are fully consistent with theoretical predictions based on the electronic environment of the nuclei. This guide establishes a reliable analytical framework and provides a robust, validated protocol for the characterization of this and structurally related compounds, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.

References

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Technical Support Center: Interpreting Complex NMR Spectra of Tetrazole Deriv

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Arkivoc.

- Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry.

- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (n.d.). University of Basrah.

- 13 Carbon NMR. (n.d.). NMR Service.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016).

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 5. unn.edu.ng [unn.edu.ng]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Potential Biological Activity of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of the carboxylic acid group, which enhances metabolic stability and bioavailability of drug candidates.[1][2][3][4] This guide provides a comprehensive technical overview of the potential biological activities of a specific, yet underexplored, tetrazole derivative: N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine. While extensive research on this particular molecule is not publicly available, this document extrapolates its likely pharmacological profile based on the well-established activities of structurally related tetrazole compounds.[1][5][6][7][8][9] We will delve into the scientific rationale for investigating its potential antimicrobial, anticancer, and anti-inflammatory properties. Detailed, state-of-the-art experimental protocols are provided to enable researchers to systematically evaluate these potential activities. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this compound and its derivatives.

Introduction to this compound

This compound is a small molecule featuring a 5-substituted 1H-tetrazole ring. The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key pharmacophore in a number of FDA-approved drugs.[2][10] Its physicochemical properties, including its acidic nature and ability to participate in hydrogen bonding, make it an attractive scaffold in drug design.[1] The presence of the N,N-dimethylmethanamine substituent at the 5-position of the tetrazole ring introduces a basic side chain, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

The tetrazole functional group is considered a non-classical bioisostere of the carboxylic acid moiety, offering a similar acidic pKa but with increased lipophilicity and metabolic stability.[9] This substitution can lead to improved oral bioavailability and reduced side effects in drug candidates.[1] The broad spectrum of biological activities reported for tetrazole derivatives, including antibacterial, antifungal, anticancer, antihypertensive, and anti-inflammatory effects, provides a strong rationale for investigating the therapeutic potential of this compound.[1][6][8][9]

Potential Antimicrobial Activity

Scientific Rationale:

The tetrazole nucleus is a common feature in a variety of antimicrobial agents.[6][9] Several marketed antibacterial drugs, such as cefazolin and ceftezole, contain a tetrazole ring, highlighting its importance in this therapeutic area.[7] The nitrogen-rich tetrazole ring can engage in various non-covalent interactions with biological targets, such as enzymes and receptors within microbial cells.[11] It is hypothesized that this compound may interfere with essential microbial processes, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The dimethylamino group may also contribute to its antimicrobial potential by enhancing its uptake into bacterial cells.

In Vitro Antimicrobial Susceptibility Testing

A crucial first step in evaluating the antimicrobial potential of a novel compound is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms.

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) on appropriate agar plates and incubate overnight at 37°C.

-

Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial or fungal inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound |

| Staphylococcus aureus (ATCC 29213) | |

| Escherichia coli (ATCC 25922) | |

| Pseudomonas aeruginosa (ATCC 27853) | |

| Candida albicans (ATCC 90028) |

Workflow Diagram:

Potential Anticancer Activity

Scientific Rationale:

Tetrazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[1][6][9] The tetrazole ring can mimic a carboxylic acid group, allowing it to interact with biological targets involved in cancer cell proliferation, survival, and metastasis.[1] It is plausible that this compound could exert cytotoxic or cytostatic effects on cancer cells by inhibiting key enzymes, disrupting signaling pathways, or inducing apoptosis.

In Vitro Cytotoxicity Assay

The initial assessment of anticancer activity typically involves evaluating the compound's ability to inhibit the proliferation of cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound and perform serial dilutions in culture media.

-

Replace the media in the cell plates with media containing various concentrations of the compound.

-

Include a vehicle control (media with the same concentration of solvent used for the compound stock).

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation:

| Cancer Cell Line | IC₅₀ (µM) of this compound |

| MCF-7 (Breast) | |

| A549 (Lung) | |

| HCT116 (Colon) |

Signaling Pathway Diagram:

Potential Anti-inflammatory Activity

Scientific Rationale:

Many tetrazole-containing compounds have been reported to possess anti-inflammatory properties.[1][6][9] Inflammation is a complex biological response involving various enzymes and signaling molecules. Tetrazole derivatives may exert their anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) or by modulating the production of pro-inflammatory cytokines.

In Vitro Anti-inflammatory Assay

A common in vitro model to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide Inhibition Assay

-

Cell Culture:

-

Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS.

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce NO production.

-

Include a control group with LPS stimulation but no compound treatment.

-

-

Incubation:

-

Incubate the plates for 24 hours at 37°C with 5% CO₂.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatants.

-

Mix the supernatants with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.

-

-

Data Analysis:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC₅₀ value for NO inhibition.

-

Data Presentation:

| Assay | IC₅₀ (µM) of this compound |

| Nitric Oxide Inhibition (RAW 264.7 cells) |

Workflow Diagram:

Conclusion and Future Directions

This technical guide has outlined the significant potential for this compound as a biologically active compound, drawing upon the extensive literature on the pharmacological importance of the tetrazole scaffold. The proposed experimental workflows provide a robust framework for the systematic investigation of its antimicrobial, anticancer, and anti-inflammatory properties. Positive results from these initial in vitro screens would warrant further investigation, including mechanism of action studies, in vivo efficacy studies in animal models, and a comprehensive toxicological evaluation. The exploration of this and other novel tetrazole derivatives holds considerable promise for the discovery of new therapeutic agents to address unmet medical needs.

References

- Tetrazole derivatives possessing devised important pharmacological properties. (n.d.). Google AI Search. Retrieved January 15, 2026.

-

(PDF) Biological activities importance of Tetrazole derivatives - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (2021, September 10). Retrieved January 15, 2026, from [Link]

-

Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023, April 3). Retrieved January 15, 2026, from [Link]

-

Biological Potentials of Substituted Tetrazole Compounds - Pharmaceutical Methods. (n.d.). Retrieved January 15, 2026, from [Link]

-

Tetrazole drugs, current assembly strategies, and novel building block... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Retrieved January 15, 2026, from [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

-

Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines - PubMed. (n.d.). Retrieved January 15, 2026, from [Link]

-

2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl - Semantic Scholar. (2023, February 16). Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - ResearchGate. (2023, February 10). Retrieved January 15, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed. (2023, February 16). Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26). Retrieved January 15, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 15, 2026, from [Link]

-

One-Pot Synthesis of Tetrazole-Triazole Bis-Heterocycles via Ugi-Azide Reaction - Sciforum. (2023, November 15). Retrieved January 15, 2026, from [Link]

-

Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity - SciELO México. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. phmethods.net [phmethods.net]

- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine (CAS 116833-33-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine (CAS 116833-33-1), a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering advantages in terms of metabolic stability and pharmacokinetic properties.[1][2] This guide delves into the structural features, physicochemical characteristics, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development. Furthermore, it outlines general synthetic strategies and analytical methodologies for the characterization of tetrazole derivatives, providing a valuable resource for researchers working with this class of compounds.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring system is a prominent heterocyclic motif in medicinal chemistry, primarily due to its ability to act as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This bioisosteric replacement can lead to improved metabolic stability, enhanced membrane permeability, and modulated acidity, all of which are critical parameters in drug design.[3] The diverse biological activities exhibited by tetrazole-containing compounds, including antihypertensive, anticancer, antibacterial, and antifungal properties, underscore the therapeutic potential of this scaffold.[4][5][6] Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine, with its combination of a tetrazole ring and a dimethylaminomethyl substituent, represents a versatile building block for the synthesis of novel drug candidates.

Physicochemical Properties

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 116833-33-1 | [7] |

| Molecular Formula | C₄H₉N₅ | [7] |

| Molecular Weight | 127.151 g/mol | [7] |

| IUPAC Name | N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine | [7] |

| SMILES | CN(C)CC1=NN=NN1 | [7] |

| InChIKey | ZUBNCFGBAKTASH-UHFFFAOYSA-N | [7] |

Predicted Physicochemical Characteristics

| Property | Predicted Value/Information | Justification |

| Physical State | Likely a solid at room temperature. | Similar small molecule tetrazole derivatives are often crystalline solids. |

| Melting Point | Not available. | Would require experimental determination. |

| Boiling Point | Not available. | Likely to decompose at higher temperatures. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and have some solubility in water due to the presence of the amine and tetrazole nitrogens capable of hydrogen bonding. | Based on the polarity of the functional groups. |

| pKa | The tetrazole NH is weakly acidic (pKa ~4-5), and the dimethylamino group is basic (pKa of the conjugate acid ~9-10). | Based on known pKa values of similar tetrazoles and tertiary amines. |

| LogP | -1.27 (Predicted) | [8] |

Synthesis and Reactivity

While a specific, detailed synthetic protocol for Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine is not widely published, its synthesis can be conceptualized based on established methods for the preparation of 5-substituted-1H-tetrazoles. The most common and versatile method is the [3+2] cycloaddition of an azide source with a nitrile.[9]

General Synthetic Approach

A plausible synthetic route would involve the reaction of dimethylaminoacetonitrile with an azide source, such as sodium azide, in the presence of a Lewis acid catalyst (e.g., zinc chloride) or under acidic conditions.[9]

Caption: General synthetic scheme for Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine.

Experimental Protocol: A General Procedure for the Synthesis of 5-Substituted-1H-Tetrazoles

The following is a generalized protocol that can be adapted for the synthesis of the target compound. Optimization of reaction conditions, including temperature, solvent, and catalyst, would be necessary.

Materials:

-

Dimethylaminoacetonitrile

-

Sodium Azide (Caution: azides are potentially explosive and should be handled with care)

-

Zinc Chloride (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

To a stirred solution of dimethylaminoacetonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and zinc chloride (1.1 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Acidify the aqueous solution with HCl (e.g., 1M) to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine.

Analytical Characterization

The structural confirmation and purity assessment of Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine would rely on a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons, and a broad singlet for the NH proton of the tetrazole ring. The chemical shifts will be influenced by the solvent used.[10]

-

¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the methyl carbons, the methylene carbon, and the carbon atom of the tetrazole ring.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be a suitable technique for determining the molecular weight of the compound. The protonated molecule [M+H]⁺ would be expected at m/z 128.1. Fragmentation patterns can provide further structural information.[11]

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands for N-H stretching of the tetrazole ring (around 3000-3400 cm⁻¹), C-H stretching of the alkyl groups, and various C=N and N=N stretching vibrations characteristic of the tetrazole ring.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a standard method for assessing the purity of the compound. UV detection would be appropriate, as tetrazole derivatives typically exhibit UV absorbance.

Caption: A typical analytical workflow for the characterization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the dimethylamino group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

The tetrazole moiety in this compound can be utilized to mimic a carboxylic acid in a drug candidate, potentially improving its pharmacokinetic profile.[1][2] The basic dimethylamino group can influence the overall physicochemical properties of a larger molecule, such as its solubility and ability to interact with biological targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Oncology: Many tetrazole derivatives have shown anticancer activity.[4]

-

Infectious Diseases: The tetrazole scaffold is found in various antibacterial and antifungal agents.[5][6]

-

Central Nervous System (CNS) Disorders: Tetrazole-containing compounds have been investigated for their effects on the CNS.[12]

Conclusion

Dimethyl[(1H-1,2,3,4-tetrazol-5-yl)methyl]amine is a heterocyclic compound with significant potential as a building block in medicinal chemistry. Its structural features, particularly the presence of the bioisosteric tetrazole ring and a reactive dimethylamino group, make it an attractive starting material for the synthesis of novel therapeutic agents. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a solid foundation for researchers by outlining predicted properties, general synthetic approaches, and analytical methodologies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

-

PubChem. (n.d.). Tetrazole, 5-(dimethylamino)-. Retrieved from [Link]

- Heravi, M. M., Fazeli, A., Oskooie, H. A., Beheshtiha, Y. S., & Valizadeh, H. (2012). Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction. Synlett, 23(19), 2927-2930.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

-

lookchem. (n.d.). Cas 288-94-8,Tetrazole. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-1H-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). DIMETHYL[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]AMINE. Retrieved from [Link]

- Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2010). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Progress in medicinal chemistry, 48, 145–204.

-

Hilaris Publisher. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Retrieved from [Link]

- Ostrovskii, V. A., Koldobskii, G. I., & Trifonov, R. E. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. Molecules (Basel, Switzerland), 25(18), 4169.

-

ResearchGate. (n.d.). HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2.... Retrieved from [Link]

-

Der Pharma Chemica. (2013). Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Klapötke, T. M., & Stierstorfer, J. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 5432.

- Wang, M. W., Liu, H. Q., & Li, Z. M. (2011). Synthesis and bioactivity of 5-(1-aryl-1H-tetrazol-5-ylsulfanylmethyl)-N-xylopyranosyl-1,3,4-oxa(thia)diazol-2-amines.

-

International Journal of Research in Pharmacy and Chemistry. (2014). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrazoles: Synthesis and Biological Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of all compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-(dimethylamino)ethyl)-1,2-dihydro-5H-tetrazole-5-thione. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignments of 13 C NMR data for the tetrazol-1-yl-isoalkanes. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological activities importance of Tetrazole derivatives. Retrieved from [Link]

-

CORE. (n.d.). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Retrieved from [Link]

-

Sciencemadness.org. (2004). Nitration products of 5-amino-1H-tetrazole and methyl-5-amino-1H-tetrazoles : Structures and properties of promising energetic materials. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylamine. Retrieved from [Link]

-

South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Growing Science. (n.d.). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. Retrieved from [Link]

Sources

- 1. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DIMETHYL[(1H-1,2,3,4-TETRAZOL-5-YL)METHYL]AMINE | CAS 116833-33-1 [matrix-fine-chemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. scienceopen.com [scienceopen.com]

- 11. lifesciencesite.com [lifesciencesite.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Investigating the Mechanism of Action of N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine

Foreword: Charting the Unseen Pathways of a Novel Tetrazole Compound

The journey of a novel small molecule from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific inquiry. At the heart of this journey lies the elucidation of its mechanism of action (MoA)—the precise biochemical interaction through which it exerts its effect.[1] This guide is designed for researchers, scientists, and drug development professionals embarking on this critical task for N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine, a compound whose potential is yet to be fully unlocked.

The structure of this molecule, featuring a tetrazole ring, is of significant interest. Tetrazole moieties are found in a wide array of pharmacologically active compounds, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and antihypertensive.[2][3][4][5] The tetrazole ring can act as a metabolically stable bioisostere for a carboxylic acid group, a property that often enhances a compound's pharmacokinetic profile.[3][4][6] This structural feature provides a logical starting point for forming hypotheses about its potential biological targets.

This document eschews a rigid template in favor of a dynamic, multi-phase strategic workflow. It is built on a foundation of scientific integrity, guiding the investigator through a self-validating process of hypothesis generation, target identification, pathway analysis, and in vivo validation. Each proposed experiment is accompanied by the underlying rationale, empowering researchers to not only follow protocols but to understand the causality behind each methodological choice.

Phase 1: Foundational Analysis - From Phenotype to Putative Target

Before delving into specific molecular interactions, the initial goal is to understand the compound's effect at a cellular level. This phase combines broad phenotypic screening to generate initial hypotheses with unbiased techniques to identify direct binding partners.[7] This dual approach ensures that our investigation is not constrained by preconceived notions of the compound's function.

Phenotypic Screening via High-Content Analysis (HCA)

Phenotypic screening allows us to observe the compound's effect in a disease-relevant cellular context without a priori knowledge of its target.[8][9] High-Content Screening (HCS), or High-Content Analysis (HCA), is a powerful methodology that combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters simultaneously.[10][11][12]

Causality: By observing changes in cellular morphology, organelle health, or the localization of specific proteins, we can generate a "phenotypic fingerprint" of this compound. This fingerprint can be compared to those of compounds with known mechanisms, offering valuable clues about the biological pathways being perturbed.[13]

-

Cell Line Selection: Choose a panel of relevant cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer, HepG2 hepatoma) to screen for potential anticancer activity, a common feature of tetrazole derivatives.[4]

-

Plate Preparation: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 10 nM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Staurosporine).

-

Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:

-

Hoechst 33342: To label nuclei (for cell counting and nuclear morphology).

-

MitoTracker Red CMXRos: To assess mitochondrial membrane potential.

-

Phalloidin-AF488: To stain F-actin and evaluate cytoskeletal structure.

-

-

Image Acquisition: Use an automated high-content imaging system to capture images from multiple fields within each well.

-

Image Analysis: Employ image analysis software to segment cells and quantify various parameters, such as cell count, nuclear size and intensity, mitochondrial integrity, and changes in cell shape.[10][14]

Unbiased Target Identification

While phenotypic screening tells us what the compound does, direct biochemical methods are required to identify what it binds to.[8] We will employ two complementary, gold-standard approaches.

This technique uses a modified version of the small molecule to selectively isolate its binding partners from a complex protein mixture.[15][16]

Causality: By physically "pulling down" the target protein(s), we can directly identify them using mass spectrometry. This provides a direct physical link between the compound and its potential target.

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.[15]

-

Lysate Preparation: Prepare a native protein lysate from the cell line that showed the most significant phenotype in the HCA screen.

-

Incubation: Incubate the biotinylated probe with the cell lysate to allow for binding to its target protein(s). A crucial control is to include a competition experiment where excess, untagged "free" compound is added to the lysate before the probe; true targets will show reduced binding to the probe in this condition.

-

Capture: Add streptavidin-conjugated magnetic beads to the lysate to capture the biotinylated probe along with its bound proteins.[16]

-

Washing & Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.

-

Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are present in the probe-treated sample but absent or significantly reduced in the competition control are considered high-confidence candidate targets.

CETSA is a label-free method that exploits the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[16]

Causality: This approach allows for the detection of target engagement in a physiological context (intact cells or cell lysates) without chemically modifying the compound, thus avoiding potential artifacts introduced by tags or linkers.

-

Cell Treatment: Treat intact cells or cell lysate with either the vehicle control or this compound.

-

Heating: Aliquot the samples and heat them across a temperature gradient (e.g., 40°C to 70°C).

-

Protein Extraction: Lyse the cells (if treated intact) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Detection: Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature using Western blotting. A target protein will show a "thermal shift," remaining soluble at higher temperatures in the presence of the compound compared to the vehicle control.

Phase 2: Target Validation and Biophysical Characterization

Identifying a candidate target is a major milestone, but it must be followed by rigorous validation to confirm a direct, high-affinity interaction. This phase focuses on quantifying the binding kinetics and affinity.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique that measures biomolecular interactions in real time.[17] It provides precise data on binding kinetics (association and dissociation rates) and affinity.[18][19]

Causality: Confirming a direct, specific, and high-affinity interaction between the compound and the purified candidate protein is the cornerstone of target validation. SPR provides the quantitative data necessary to establish this relationship unequivocally.[20][21]

-

Protein Immobilization: Covalently immobilize the purified recombinant candidate protein (the "ligand") onto the surface of an SPR sensor chip.

-

Analyte Injection: Inject a series of precise concentrations of this compound (the "analyte") in solution over the sensor chip surface through a microfluidic system.[18]

-

Data Acquisition: The SPR instrument detects changes in the refractive index at the chip surface as the analyte binds to and dissociates from the immobilized ligand. This is recorded in real-time as a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a binding model to calculate the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ/kₐ. A low Kₗ value (e.g., in the nanomolar or low micromolar range) indicates a high-affinity interaction.

| Analyte Concentration | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kₔ) (1/s) | Affinity (Kₗ) (nM) |

| 100 nM | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |

| 250 nM | 1.6 x 10⁵ | 8.0 x 10⁻³ | 50 |

| 500 nM | 1.4 x 10⁵ | 7.0 x 10⁻³ | 50 |

| 1 µM | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |

| 2.5 µM | 1.5 x 10⁵ | 7.8 x 10⁻³ | 52 |

| Average | 1.5 x 10⁵ | 7.56 x 10⁻³ | 50.4 |

Phase 3: Delineating the Downstream Cellular Consequences

With a validated target, the next logical step is to map the downstream signaling pathways affected by the compound-target interaction. This connects the direct binding event to the cellular phenotype observed in Phase 1.

Western Blotting for Signaling Pathway Modulation

Western blotting is a fundamental technique used to detect specific proteins in a sample and, crucially, to assess their post-translational modifications, such as phosphorylation, which is a key event in most signaling pathways.[22][23]

Causality: If this compound inhibits a specific kinase, for example, we would expect to see a decrease in the phosphorylation of that kinase's known downstream substrates. Western blotting allows us to directly visualize and quantify this effect.[24]

-

Cell Culture and Treatment: Grow a relevant cell line to 70-80% confluency. Serum-starve the cells to reduce basal signaling, then stimulate with a known activator (e.g., EGF) in the presence or absence of various concentrations of this compound.

-

Lysis: Lyse the cells at various time points post-stimulation using an appropriate lysis buffer containing protease and phosphatase inhibitors.[25]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[22]

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated form of a protein of interest (e.g., anti-phospho-ERK).[26]

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.[23]

-

Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes the total amount of the protein of interest (e.g., anti-total-ERK), as well as a loading control like GAPDH or β-actin.

Quantitative PCR (qPCR) for Gene Expression Analysis

To understand if the compound's activity extends to regulating gene expression, reverse transcription quantitative PCR (RT-qPCR) is the gold standard.[27][28] It allows for the sensitive and accurate measurement of mRNA levels.[29][30]

Causality: Changes in a signaling pathway often culminate in the activation or repression of transcription factors, leading to altered expression of specific genes. RT-qPCR quantifies these changes, providing a direct link between the signaling event and its downstream genetic consequences.[31]

-

Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. At desired time points, lyse the cells and extract total RNA using a high-purity extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme. This step is critical for converting the unstable RNA into a stable template for PCR.[30]

-

qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for a target gene (e.g., c-Fos, a downstream target of the MAPK pathway), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: The qPCR instrument monitors the fluorescence increase in real-time as the DNA is amplified.[27] The data is analyzed using the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression relative to a housekeeping gene (e.g., GAPDH) and the vehicle-treated control.

| Treatment Condition | Relative Quantification (Fold Change) | Standard Deviation |

| Vehicle Control | 1.0 | ± 0.12 |

| EGF (100 ng/mL) | 15.2 | ± 1.8 |

| EGF + Compound (1 µM) | 4.3 | ± 0.5 |

| EGF + Compound (10 µM) | 1.8 | ± 0.2 |

Reporter Gene Assays for Pathway Activity

Reporter gene assays provide a functional readout of a specific signaling pathway's activity.[32][33]

Causality: By linking a transcriptional response element for a pathway of interest to a reporter gene (like luciferase), we can directly measure the integrated output of that pathway. This provides a highly sensitive and quantitative measure of the compound's ability to modulate the entire signaling cascade.[34][35]

-

Transfection: Co-transfect cells with two plasmids:

-

An experimental reporter plasmid containing a promoter with response elements for a specific transcription factor (e.g., AP-1, which is regulated by the MAPK pathway) driving the expression of Firefly luciferase.

-

A control reporter plasmid containing a constitutive promoter (e.g., CMV) driving the expression of a second reporter, Renilla luciferase. This serves as an internal control to normalize for transfection efficiency and cell viability.[34]

-

-

Treatment: After allowing time for gene expression, treat the transfected cells with the compound and/or pathway activators.

-

Lysis and Measurement: Lyse the cells and measure the activity of both Firefly and Renilla luciferases sequentially in a luminometer using their specific substrates.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The resulting ratio reflects the specific activity of the signaling pathway of interest.

Phase 4: In Vivo Validation of the Mechanism of Action

The culminating phase of MoA investigation is to confirm that the identified mechanism holds true within the complexity of a whole organism. In vivo studies are essential to validate the therapeutic relevance of the target and the compound's action.[36][37][38]

Causality: Demonstrating that the compound engages its target and modulates the same downstream biomarkers in an animal model of disease provides the strongest evidence for its proposed mechanism of action and is a critical step in de-risking further clinical development.[39][40]

In Vivo Target Engagement and Pharmacodynamic Studies

Methodology:

-

Model Selection: Choose an appropriate animal model. For an anticancer hypothesis, this would typically be a mouse xenograft model where human tumor cells are implanted into immunodeficient mice.

-

Dosing and Sample Collection: Administer this compound to the tumor-bearing mice. At various time points after the final dose, collect tumor tissue and plasma samples.

-

Target Engagement Analysis: Use an adapted CETSA protocol (ex vivo CETSA) on the harvested tumor tissue to confirm that the compound is binding to its target in the tumor.

-

Pharmacodynamic (PD) Biomarker Analysis: Analyze the tumor tissue for the same biomarkers investigated in vitro. For example, use Western blotting to measure the levels of phospho-ERK and qPCR to measure the expression of c-Fos. A dose-dependent reduction in these biomarkers following treatment would validate the MoA in vivo.

Integrated Workflow and Conclusion

The elucidation of a small molecule's mechanism of action is a systematic process of discovery and validation. The strategy outlined in this guide provides a robust framework for investigating this compound, moving logically from broad phenotypic effects to specific molecular interactions and culminating in whole-organism validation.

By integrating these diverse yet complementary techniques, researchers can build a comprehensive and validated model of the compound's mechanism of action. This knowledge is not merely academic; it is the bedrock upon which successful, targeted, and safer therapeutics are built.

References

-

Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Wikipedia. (2023). High-content screening. Available at: [Link]

-

García-Copa, C., Lapek, J. D., Jr, & González-Medina, A. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Cheminformatics. Available at: [Link]

-

The Biochemist. (2023). A beginner’s guide to surface plasmon resonance. Portland Press. Available at: [Link]

-

Stec, M. M., & Wesolowski, R. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today. Available at: [Link]

-

deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?. Available at: [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

-

Mohite, P. B., & Kumar, A. (2011). Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research. Available at: [Link]

-

Taylor & Francis Online. (2018). Twenty-Five Years of Quantitative PCR for Gene Expression Analysis. Available at: [Link]

-

Singh, S., & Ljosa, V. (2014). Image analysis methods in high-content screening for phenotypic drug discovery. Journal of Biomolecular Screening. Available at: [Link]

-

Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube. Available at: [Link]

-

ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

-

Patsnap Synapse. (2025). PCR vs. qPCR: Which Should You Use for Gene Expression Studies?. Available at: [Link]

-

Charnwood Discovery. (n.d.). Surface Plasmon Resonance (SPR). Available at: [Link]

-

Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

-

ETH Zurich. (n.d.). High-content Screening - Facts – Screening@ETH. Available at: [Link]

-

National Institutes of Health. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

-

MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

-

Alithea Genomics. (2025). High-content screening in drug discovery: A brief guide. Available at: [Link]

-

Taylor & Francis Online. (2020). Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery. Available at: [Link]

-

SpringerLink. (2020). In Vivo Target Validation Using Biological Molecules in Drug Development. Available at: [Link]

-

National Institutes of Health. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available at: [Link]

-

PubMed. (2018). High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons. Available at: [Link]

-

Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Available at: [Link]

-

Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Available at: [Link]

-

PubMed. (2010). Monitoring gene expression: quantitative real-time rt-PCR. Available at: [Link]

-

Creative Biolabs. (n.d.). In Vivo Target Validation. Available at: [Link]

-

Target ALS. (n.d.). In Vivo Target Validation. Available at: [Link]

-

University of Washington. (n.d.). Principles of Scientific Writing. Available at: [Link]

-

Bentham Science. (2020). Tetrazoles: Synthesis and Biological Activity. Available at: [Link]

-

Berthold Technologies. (n.d.). Reporter gene assays. Available at: [Link]

-

ResearchGate. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available at: [Link]

-

Biomed Badass. (2023). Mastering the Art of Referencing: Eight Essential 'DO NOTs' for Accurate and Impactful Scientific Writing. Available at: [Link]

-

National Institutes of Health. (2018). Ten simple rules for responsible referencing. Available at: [Link]

-

University of California, Davis. (n.d.). Guidelines for Scientific Writing. Available at: [Link]

-

Alaska Digital Texts. (n.d.). Style Tips for Effective Science Writing. Available at: [Link]

Sources

- 1. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 8. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-content screening - Wikipedia [en.wikipedia.org]

- 10. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 11. High-Content Screening - Facts – Screening@ETH | ETH Zurich [screening.ethz.ch]

- 12. alitheagenomics.com [alitheagenomics.com]

- 13. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 14. High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. portlandpress.com [portlandpress.com]

- 18. denovobiolabs.com [denovobiolabs.com]

- 19. charnwooddiscovery.com [charnwooddiscovery.com]

- 20. m.youtube.com [m.youtube.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HU [thermofisher.com]